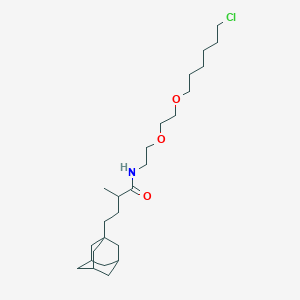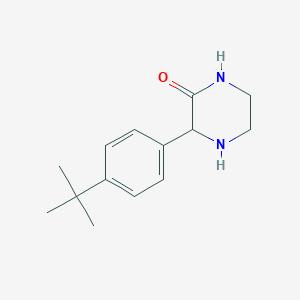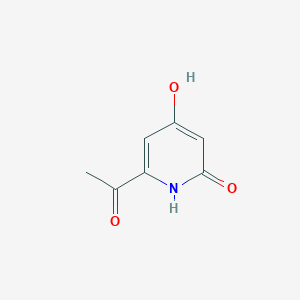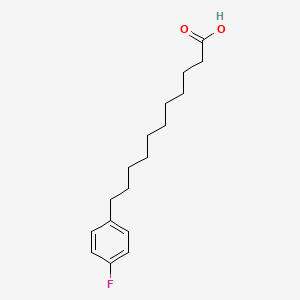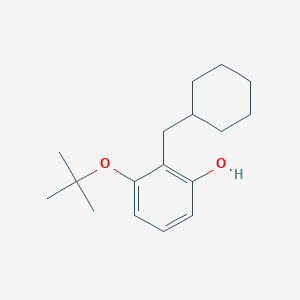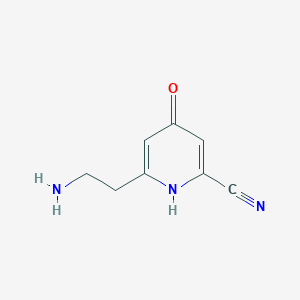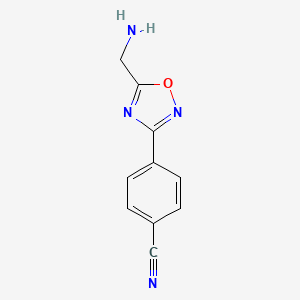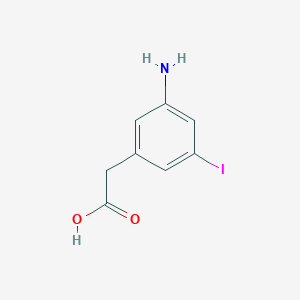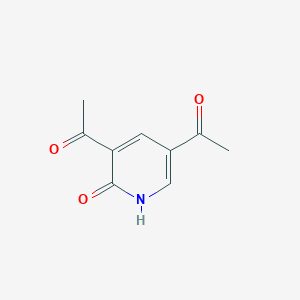
2-(Difluoromethyl)-5-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-5-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid is a fluorinated pyridine derivative. The presence of both difluoromethyl and trifluoromethyl groups in its structure makes it a compound of interest in various fields, including pharmaceuticals, agrochemicals, and materials science. The fluorine atoms contribute to the compound’s unique chemical properties, such as increased lipophilicity and metabolic stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of pyridine derivatives using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under radical conditions . Another approach involves the difluoromethylation of pyridine intermediates using difluoromethylating agents such as difluoromethyl bromide .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination reactions using specialized equipment to handle the highly reactive fluorinating agents. The process often requires stringent control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)-5-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-5-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)-5-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The electron-withdrawing fluorine atoms enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar structure but lacks the difluoromethyl group.
4-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar structure but with the trifluoromethyl group at a different position.
Uniqueness
2-(Difluoromethyl)-5-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H6F5NO2 |
|---|---|
Molekulargewicht |
255.14 g/mol |
IUPAC-Name |
2-(difluoromethyl)-5-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H6F5NO2/c1-3-2-4(8(16)17)5(7(10)11)15-6(3)9(12,13)14/h2,7H,1H3,(H,16,17) |
InChI-Schlüssel |
RPKBXFIXMAKYNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N=C1C(F)(F)F)C(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


